molecular formula C8H8F2 B6213756 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane CAS No. 2731013-94-6

1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane

Cat. No. B6213756
CAS RN: 2731013-94-6
M. Wt: 142.1
InChI Key:
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Description

1-Ethynyl-2,2-difluorobicyclo[3.1.0]hexane (1-EDFB) is an organic compound with a unique structure. It is a bicyclic molecule composed of a single ethynyl group and two fluorine atoms. 1-EDFB has been studied extensively in recent years due to its potential applications in various scientific and industrial fields. In particular, the compound has been investigated for its ability to act as a catalyst in chemical reactions. Additionally, 1-EDFB has been studied for its potential use in drug discovery and development, as well as its potential as a drug delivery vehicle.

Scientific Research Applications

1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane has been studied extensively in recent years due to its potential applications in various scientific and industrial fields. In particular, the compound has been investigated for its ability to act as a catalyst in chemical reactions. Additionally, 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane has been studied for its potential use in drug discovery and development, as well as its potential as a drug delivery vehicle. The compound has also been studied for its potential use as a catalyst in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane has been investigated for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane is an organic compound with a unique structure. The compound acts as a catalyst in chemical reactions by forming a complex with the substrate molecules. This complex then undergoes a reaction, resulting in the formation of the desired product. Additionally, 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane can act as a ligand in the formation of coordination complexes. In this process, the compound binds to a metal ion, forming a complex which can then undergo a reaction.
Biochemical and Physiological Effects
1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane has been studied extensively for its potential biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which may be beneficial in protecting cells from oxidative damage. Additionally, 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane has been found to possess anti-inflammatory and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane has several advantages for use in laboratory experiments. The compound is relatively stable and can be easily synthesized using a variety of methods. Additionally, 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane is non-toxic and non-flammable, making it safe to use in laboratory experiments. Additionally, the compound is relatively inexpensive and readily available, making it a cost-effective choice for use in laboratory experiments. However, there are some limitations to using 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane in laboratory experiments. The compound is sensitive to light and air, and can be easily degraded by these factors. Additionally, the compound can be difficult to handle due to its low solubility in most solvents.

Future Directions

1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane has potential applications in a variety of scientific and industrial fields. Future research should focus on the development of new synthesis methods for the compound, as well as the investigation of its potential use as a catalyst in chemical reactions. Additionally, future research should focus on the investigation of 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane’s potential use in drug discovery and development, as well as its potential as a drug delivery vehicle. Additionally, further research should be conducted on the compound’s potential biochemical and physiological effects, as well as its potential use in the treatment of various diseases and disorders. Finally, further research should be conducted on the compound’s potential use in the synthesis of polymers and other materials.

Synthesis Methods

1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane can be synthesized using a variety of methods, including the Wittig reaction, the Barton–McCombie reaction, and the Horner–Wadsworth–Emmons reaction. The Wittig reaction is the most commonly used method for synthesizing 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane, as it is a relatively simple and efficient procedure. In this method, a phosphonium ylide is reacted with an aldehyde or ketone to form an alkene, which is then reacted with a fluorinating agent to form 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane. The Barton–McCombie reaction is another method for synthesizing 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane, but it is less commonly used due to its more complex nature. This method involves the use of a base-mediated reaction of an alkyne with an aldehyde or ketone to form an alkene, which is then fluorinated to form 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane. The Horner–Wadsworth–Emmons reaction is the least commonly used method for synthesizing 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane, as it is a more complex process that requires the use of a strong base and a Lewis acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane involves the addition of an ethynyl group to a bicyclic compound with difluoro substituents. This can be achieved through a series of reactions involving the appropriate starting materials.", "Starting Materials": [ "1,3-cyclopentadiene", "1,2-difluorocyclopropane", "Sodium amide", "Acetylene" ], "Reaction": [ "Step 1: Treatment of 1,3-cyclopentadiene with sodium amide in liquid ammonia to form the corresponding sodium cyclopentadienide.", "Step 2: Addition of 1,2-difluorocyclopropane to the sodium cyclopentadienide to form the bicyclic compound 1,2-difluoro-3-cyclopentenyl sodium.", "Step 3: Reaction of the bicyclic compound with acetylene in the presence of a palladium catalyst to form 1-ethynyl-2,2-difluorobicyclo[3.1.0]hexane." ] }

CAS RN

2731013-94-6

Molecular Formula

C8H8F2

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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